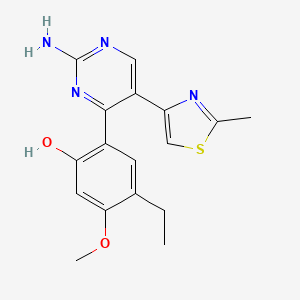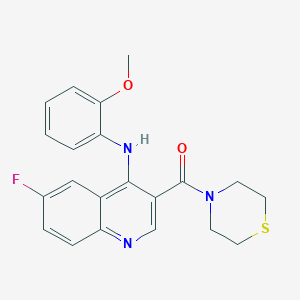
(6-Fluoro-4-((2-methoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . They are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. They are also used as solvents for resins and terpenes .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinoline core, followed by the introduction of the various substituents. The synthesis of quinolines is a well-studied area of chemistry, and there are many methods available, including the Skraup, Doebner-Von Miller, and Friedländer syntheses .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, with a fluoro substituent at the 6-position, a methoxyphenylamino substituent at the 4-position, and a thiomorpholino substituent attached to the 3-position of the quinoline .Chemical Reactions Analysis
As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. For example, electrophilic substitution could occur at the 5- and 8-positions of the quinoline ring .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific substituents present in the compound. For example, the presence of a fluoro substituent could increase the compound’s stability and lipophilicity .Aplicaciones Científicas De Investigación
Fluorescent Labeling and Sensing Applications One significant application area for related compounds involves fluorescent labeling and sensing. For instance, a novel fluorophore, 6-methoxy-4-quinolone, has been identified to exhibit strong fluorescence across a wide pH range in aqueous media. Its strong fluorescence and stability against light and heat make it an excellent candidate for biomedical analysis, particularly as a fluorescent labeling reagent (Hirano et al., 2004). Additionally, a Schiff-base molecule derived from quinoline has been developed as a ratiometric fluorescent chemosensor for pH, indicating the versatility of quinoline derivatives in sensing applications (Halder, Hazra, & Roy, 2018).
Anticancer and Antiproliferative Properties Quinoline derivatives have been explored for their anticancer properties as well. A study on 2-anilino-3-aroylquinolines, which share structural similarities with the compound of interest, revealed remarkable antiproliferative activity against human lung cancer and prostate cancer cell lines. These compounds were found to inhibit tubulin polymerization, arrest the cell cycle at the G2/M phase, and lead to apoptosis, demonstrating their potential as cancer therapeutics (Srikanth et al., 2016).
Spectroscopic Properties and Chemical Analysis The spectroscopic properties of related quinoline derivatives have also been extensively studied. For example, the electronic absorption, excitation, and fluorescence properties of certain amino-substituted quinoline derivatives were investigated, revealing their potential applications in material science and chemical analysis. These studies also provide insights into the effects of structure and environment on the spectroscopic behaviors of these compounds, which could be beneficial for designing new materials with specific optical properties (Al-Ansari, 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[6-fluoro-4-(2-methoxyanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-27-19-5-3-2-4-18(19)24-20-15-12-14(22)6-7-17(15)23-13-16(20)21(26)25-8-10-28-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUSSSNDVAMPHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-(4-Ethoxyphenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2940990.png)
![Methyl (E)-4-[3-methyl-3-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)azetidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2940992.png)
![2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide](/img/structure/B2940993.png)

![9-(4-ethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
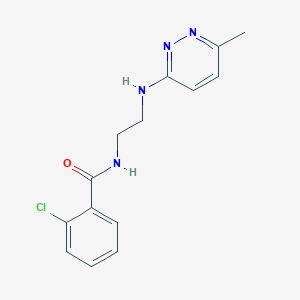
![6-[Methyl(phenyl)amino]pyridine-3-carboxylic acid](/img/structure/B2941000.png)
![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2941002.png)
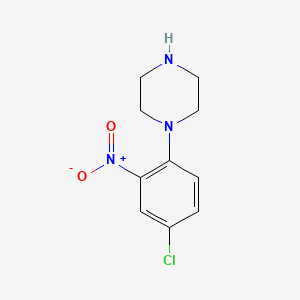

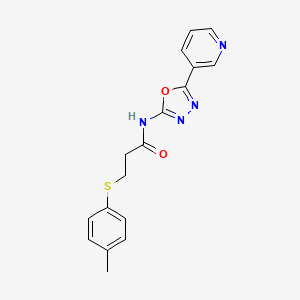
![N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2941009.png)

